molecular formula C25H18N4O2S B2722528 (2Z)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(phenylimino)-2H-chromene-3-carboxamide CAS No. 1261027-42-2

(2Z)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(phenylimino)-2H-chromene-3-carboxamide

Cat. No. B2722528
CAS RN: 1261027-42-2
M. Wt: 438.51
InChI Key: CAPAMMSHBGGOQD-RWEWTDSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(2Z)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(phenylimino)-2H-chromene-3-carboxamide” is a biochemical for proteomics research . It has a molecular formula of C25H18N4O2S and a molecular weight of 438.51 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. It has a molecular weight of 438.51 . Other properties like melting point, boiling point, solubility, etc., aren’t specified in the available resources.

Scientific Research Applications

Microwave-Assisted Synthesis and Antimicrobial Activity

(2Z)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(phenylimino)-2H-chromene-3-carboxamide derivatives have been synthesized using an environmentally benign microwave irradiation technique. This method provides an increase in reaction rate and better yield. These compounds have shown significant antibacterial and antifungal activities, as confirmed through evaluations against various bacterial strains (Raval, Naik, & Desai, 2012).

Synthesis Methods and Applications

Different derivatives of 2-oxo-2H-chromene-3-carboxamide, including those with 1,3,4-thiadiazole rings, have been synthesized. These compounds are used as starting materials for various heterocyclic compounds and are substrates in drug synthesis. Their structural properties are key in determining their potential applications in scientific research (Saeed & Ibrar, 2011).

Thiazole Derivatives and Chemoselective Cyclization

Research into the chemoselective thionation-cyclization of enamides to produce thiazole derivatives is notable. This approach, mediated by Lawesson's reagent, leads to the introduction of various functionalities, such as esters or peptides, in thiazole products, indicating a broad range of potential applications in chemical research (Kumar, Parameshwarappa, & Ila, 2013).

Synthesis and Metal Complexes

The compound has been used to synthesize novel organic ligands, which were further used to create copper(II), cobalt(II), and nickel(II) complexes. These complexes have been analyzed for their electrochemical properties, providing insights into potential applications in material science and coordination chemistry (Myannik et al., 2018).

Mechanism of Action

The mechanism of action of this compound isn’t specified in the available resources. As a biochemical, it may interact with various biological systems, but the specifics would depend on the context of its use .

Safety and Hazards

The safety data sheet for this compound suggests that any clothing contaminated by the product should be immediately removed. It also advises moving out of the dangerous area and consulting a physician . It’s not intended for human or veterinary use and is for research use only.

properties

IUPAC Name

N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenyliminochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N4O2S/c1-16-8-7-10-18(14-16)24-28-29-25(32-24)27-22(30)20-15-17-9-5-6-13-21(17)31-23(20)26-19-11-3-2-4-12-19/h2-15H,1H3,(H,27,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAPAMMSHBGGOQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)C3=CC4=CC=CC=C4OC3=NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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